ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy](phenyl)acetate ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy](phenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10120601
InChI: InChI=1S/C26H22O5/c1-3-29-26(28)25(19-12-8-5-9-13-19)31-22-15-17(2)14-21-24(22)20(16-23(27)30-21)18-10-6-4-7-11-18/h4-16,25H,3H2,1-2H3
SMILES: CCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C
Molecular Formula: C26H22O5
Molecular Weight: 414.4 g/mol

ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy](phenyl)acetate

CAS No.:

Cat. No.: VC10120601

Molecular Formula: C26H22O5

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy](phenyl)acetate -

Specification

Molecular Formula C26H22O5
Molecular Weight 414.4 g/mol
IUPAC Name ethyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-2-phenylacetate
Standard InChI InChI=1S/C26H22O5/c1-3-29-26(28)25(19-12-8-5-9-13-19)31-22-15-17(2)14-21-24(22)20(16-23(27)30-21)18-10-6-4-7-11-18/h4-16,25H,3H2,1-2H3
Standard InChI Key PPKSOTXJEITIKI-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C
Canonical SMILES CCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, ethyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-2-phenylacetate, reflects its intricate structure . The core chromen-2-one system features:

  • A phenyl group at position 4

  • A methyl group at position 7

  • An ethyl acetate moiety linked via an ether bond at position 5

  • A phenylacetate group further branching from the ether oxygen.

This arrangement creates a planar, conjugated system with potential for π-π stacking interactions, while the ester and ether functionalities enhance solubility in organic solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₂O₅
Molecular Weight414.4 g/mol
SMILESCCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C
InChIKeyPPKSOTXJEITIKI-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate involves multi-step protocols common to coumarin derivatives:

  • Core Chromen Formation:

    • A Pechmann condensation between resorcinol and ethyl acetoacetate yields 7-hydroxy-4-methylcoumarin .

    • Subsequent alkylation at the 5-position introduces the phenylacetate group via nucleophilic substitution.

  • Etherification and Esterification:

    • Reaction with α-bromo ethyl acetate in acetone under basic conditions (e.g., K₂CO₃) forms the ether linkage .

    • Final purification via recrystallization or column chromatography ensures high purity .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Chromen core synthesisH₂SO₄ (catalyst), 80°C, 6 hrs75%
EtherificationK₂CO₃, acetone, reflux, 24 hrs62%

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Miscible in DMSO, chloroform; sparingly soluble in water.

  • Stability: Degrades under prolonged UV exposure due to the chromen core’s photosensitivity .

Research Gaps and Future Directions

Unexplored Territories

  • Pharmacokinetic Studies: Absorption, distribution, and toxicity profiles remain uncharacterized.

  • Synthetic Optimization: Current yields (~60%) could be improved via microwave-assisted or flow chemistry approaches.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents could unveil enhanced bioactivities.

Computational Modeling Prospects

  • Docking Studies: Virtual screening against antimicrobial targets (e.g., bacterial topoisomerase IV) could prioritize experimental testing.

  • QSAR Modeling: Predictive models may correlate substituent electronic effects with biological potency.

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